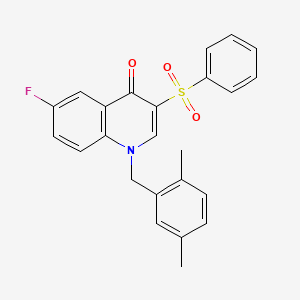

![molecular formula C12H12N2O2 B2538110 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1784941-97-4](/img/structure/B2538110.png)

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

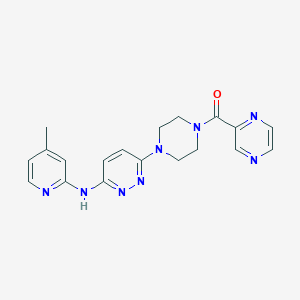

“9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in the field of medicinal chemistry . The synthesis involves the reaction of oxime S6 with PdCl2 (CH3CN)2, which affords the product as a colorless oil .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazino[1,2-a]indol-1(2H)-one core, which is further substituted at the 9-position with a methoxy group .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 516.6±38.0 °C .Applications De Recherche Scientifique

Medicinal Chemistry

The indole scaffold has a rich history in drug discovery due to its diverse biological activities. Researchers have explored modifications of the preformed indole ring to create novel therapeutic agents. In this context, 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one could serve as a starting point for developing new drugs. Its functionalization with groups amenable to further elaboration may lead to compounds with specific pharmacological properties .

Neuroprotective Potential

Caspase-3 inhibition has been investigated as a neuroprotective strategy after ischemic events, such as stroke. Given its potential role in apoptosis and cell damage, compounds like 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one might offer therapeutic benefits in stroke management .

Anti-Inflammatory Agents

Indole derivatives have been studied for their anti-inflammatory properties. Investigating the effects of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one on inflammatory markers (such as STAT, NF-κB, and TNF-α) in various tissues could provide valuable insights .

Heterocyclic Synthesis

Sequential reactions of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one with α-amino acids yield 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones. These nitrogen-containing polycyclic scaffolds may find applications in medicinal chemistry or material science .

Diarylmethane Synthesis

Palladium-catalyzed reactions involving indolylmethyl acetates have led to the synthesis of indole/benzofuran-containing diarylmethanes. 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one could be a valuable building block in this context .

Other Applications

Further exploration of 9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one’s reactivity and interactions with soft carbon pronucleophiles may reveal additional applications. Quantum chemical calculations can support experimental findings and guide future investigations .

Safety and Hazards

Propriétés

IUPAC Name |

9-methoxy-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-9-8(11)7-10-12(15)13-5-6-14(9)10/h2-4,7H,5-6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYKWOMLHMQMTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C3N2CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)

![methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538036.png)

![N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea](/img/structure/B2538040.png)

![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2538048.png)